2-Mercaptonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

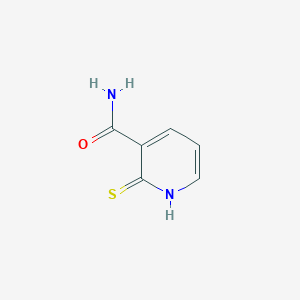

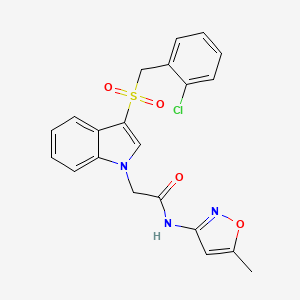

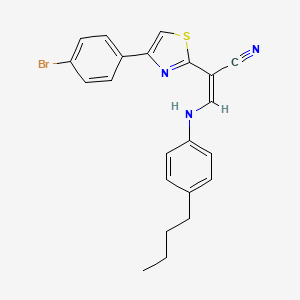

2-Mercaptonicotinamide is a compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a thiol group, which is a functional group containing a sulfur-hydrogen bond, attached to a nicotinamide structure. This unique combination of functional groups allows for a range of chemical reactivity and interactions that can be harnessed for different purposes.

Synthesis Analysis

The synthesis of derivatives of 2-mercaptonicotinic acid has been reported, such as the novel triphenyltin(IV) derivative synthesized and characterized using techniques like elemental analysis, NMR, and FT-IR spectroscopy. The crystal structure of this compound was determined through single crystal X-ray diffraction analysis, revealing the presence of two triphenyltin moieties linked by a doubly de-protonated 2-mercaptonicotinic acid .

Molecular Structure Analysis

The molecular structure of the triphenyltin(IV) derivative of 2-mercaptonicotinic acid shows a pentacoordinated Ph3SnXY system with an axial-equatorial arrangement of the phenyl groups at the tin center. This structure is significant as it influences the compound's reactivity and its potential interactions with biological systems or other chemical entities .

Chemical Reactions Analysis

The chemical reactivity of 2-mercaptonicotinic acid derivatives is highlighted by their potent in vitro cytotoxicity against sarcoma cancer cells. This suggests that the thiol group in the 2-mercaptonicotinic acid framework can be utilized to create compounds with significant biological activity, potentially leading to new therapeutic agents .

Physical and Chemical Properties Analysis

The modification of chitosan with 6-mercaptonicotinamide has been shown to significantly enhance its mucoadhesive properties, making it a promising excipient for drug delivery systems. The thiolated chitosan exhibits a pH-independent reactivity of the thiol group and introduces a hydrophobic entity into the polymer. This modification not only increases mucoadhesion but also alters the water uptake of the polymer, which can be beneficial for controlled release applications. Additionally, the modified chitosan demonstrates improved biodegradability .

Furthermore, the immobilization of 2-mercaptonicotinic acid on alumina phases has been studied for the selective separation, extraction, and preconcentration of metal ions like lead(II) and copper(II). The modified alumina phases exhibit strong affinity and selectivity for these metal ions, which is advantageous for applications in environmental analysis and remediation .

科学的研究の応用

Targeting Cancer Energy Metabolism

2-Mercaptonicotinamide, through its related compound 6-mercaptopurine, has been studied for its effects on cancer energy metabolism. The antineoplastic drugs, including 6-mercaptopurine, alter metabolite concentrations such as ATP, enzyme activities, and energy metabolism fluxes in tumor cells. These alterations suggest the potential of using energy metabolic therapy as a novel approach in cancer treatment, indicating a strategic shift towards targeting the energy metabolism of cancer cells for therapeutic benefit (Rodríguez-Enríquez et al., 2009).

Immune Function Alteration

The effects of organosulfurs, particularly 2-mercaptoethanol (a compound related to 2-Mercaptonicotinamide), on in vitro immune functions across various species, including humans, have been extensively studied. These compounds, including 2-Mercaptonicotinamide, could potentially enhance immunological processes, which might be leveraged in disease treatment scenarios beyond murine models. The studies indicate that low concentrations of 2-Mercaptonicotinamide and its analogs could enhance the culture environment sensitivity, allowing for more precise dissection of specific immunological processes (Click, 2013).

Pharmacological Properties of Thiopurines

The cellular pharmacology of 6-Mercaptopurine (6MP), a thiopurine and a compound related to 2-Mercaptonicotinamide, in acute lymphoblastic leukemia (ALL) has been reviewed, focusing on its absorption, cellular uptake, and intracellular anabolism to nucleotides for cytotoxic activity. These nucleotides are incorporated into DNA and RNA, leading to cell death. This mechanism underscores the broader therapeutic potential and mechanistic insights of thiopurines in disease treatment, suggesting a similar potential for research applications of 2-Mercaptonicotinamide (Bostrom & Erdmann, 1993).

Evolving Considerations for Thiopurine Therapy in Inflammatory Diseases

Thiopurines, including compounds related to 2-Mercaptonicotinamide, have been used extensively in managing inflammatory bowel diseases. With new biologic therapies, the role of thiopurines has evolved, but they remain crucial in certain clinical management scenarios for ulcerative colitis and Crohn's disease. This context reflects the ongoing relevance of thiopurines in clinical practice, highlighting the importance of understanding the pharmacologic considerations of these compounds for both efficacy and safety (Hanauer, Sandborn, & Lichtenstein, 2019).

将来の方向性

特性

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLQVHQUBWDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)